Farnesyltransferase (FTase) Inhibition Potency and Selectivity Profile of Tectol Compared to Tecomaquinone I
In a direct head-to-head assay evaluating human farnesyltransferase (FTase) inhibition, Tectol exhibited an IC50 of 2.09 μM, while tecomaquinone I demonstrated a significantly more potent IC50 of 0.065 ± 0.004 μM [1]. Against Trypanosoma brucei FTase, Tectol displayed an IC50 of 1.73 μM . Importantly, tecomaquinone I showed no detectable antiplasmodial activity, highlighting a clear functional divergence between the two compounds [1].
| Evidence Dimension | Human farnesyltransferase (FTase) inhibition |
|---|---|
| Target Compound Data | IC50 = 2.09 μM |
| Comparator Or Baseline | Tecomaquinone I: IC50 = 0.065 ± 0.004 μM |
| Quantified Difference | Tecomaquinone I is approximately 32-fold more potent than Tectol against human FTase. |
| Conditions | In vitro enzymatic assay using recombinant human FTase. |
Why This Matters
Tectol provides a distinct FTase inhibition profile with moderate potency, offering a valuable scaffold for dual-target anticancer and antiparasitic development, unlike the highly potent but antiplasmodial-inactive tecomaquinone I.
- [1] Cadelis MM, Bourguet-Kondracki ML, Dubois J, Kaiser M, Brunel JM, Barker D, Copp BR. Discovery and preliminary structure-activity relationship studies on tecomaquinone I and tectol as novel farnesyltransferase and plasmodial inhibitors. Bioorg Med Chem. 2016 Jul 15;24(14):3102-7. View Source
